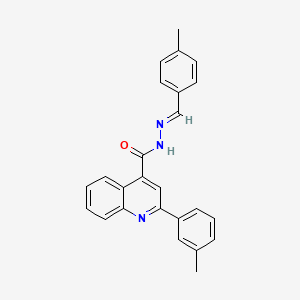

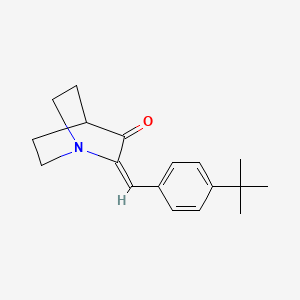

N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar quinolinecarbohydrazide derivatives often involves the condensation of carbohydrazides with various aldehydes in the presence of acid catalysts. For example, Alotaibi et al. (2018) demonstrated the synthesis of a related compound through an acid-catalyzed reaction, yielding the product in high purity after refluxing in ethanol for a specific duration (Alotaibi et al., 2018). This method could be analogous to synthesizing N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide by substituting the appropriate aldehyde and carbohydrazide precursors.

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. Boukabcha et al. (2019) and Kourat et al. (2020) have provided insights into the molecular structure of similar compounds through single crystal X-ray diffraction, confirming the configuration and spatial arrangement of the molecules (Boukabcha et al., 2019); (Kourat et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of quinolinecarbohydrazide derivatives can be influenced by their structure. For instance, the presence of electron-donating or withdrawing groups can affect their ability to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more. Trofimova et al. (2000) explored acid-catalyzed conversions revealing insights into the reactivity of similar compounds under different conditions (Trofimova et al., 2000).

Scientific Research Applications

Antimicrobial Activity

N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide derivatives have shown potential as antimicrobial agents. A study by Saravanan, Alagarsamy, and Prakash (2015) synthesized a series of related compounds and evaluated their antimicrobial properties. These compounds exhibited activity against a range of pathogenic microorganisms, demonstrating their potential in the field of antimicrobial research (Saravanan, Alagarsamy, & Prakash, 2015).

Monoamine Oxidase Inhibition

In 2020, Amer et al. synthesized and characterized a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives, testing their inhibitory activities against human monoamine oxidase (MAO) A and B. This research provides insights into the potential use of these compounds in neuropsychiatric and neurodegenerative disorders where MAO inhibitors are relevant (Amer et al., 2020).

Catalysis in Chemical Reactions

Donthireddy, Illam, and Rit (2020) developed ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond-forming reactions. These catalysts, which include quinoline-related structures, displayed high efficiency in various chemical reactions under solvent-free conditions. This application is significant in the field of organic synthesis and industrial chemistry (Donthireddy, Illam, & Rit, 2020).

Nonlinear Optical Properties

Naseema et al. (2010) synthesized and studied the nonlinear optical properties of hydrazones, including compounds similar to N'-(4-methylbenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide. These materials are potential candidates for applications in optical devices such as optical limiters and switches, which are crucial in telecommunications and information processing (Naseema et al., 2010).

Potential in Drug Discovery

The quinoline moiety is a key structural element in numerous pharmacologically active compounds. Bingul et al. (2016) identified a novel scaffold incorporating the quinoline moiety, demonstrating its potential in anti-cancer activity. This study highlights the importance of quinoline derivatives in the development of new therapeutic agents (Bingul et al., 2016).

Fluorescence Chemosensors

Sun et al. (2015) developed a chemosensor based on imidazo[1,2-a]quinoline, capable of detecting Al3+ and Zn2+ ions. The sensitivity and selectivity of this sensor make it a valuable tool in environmental monitoring and analytical chemistry (Sun et al., 2015).

properties

IUPAC Name |

2-(3-methylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-10-12-19(13-11-17)16-26-28-25(29)22-15-24(20-7-5-6-18(2)14-20)27-23-9-4-3-8-21(22)23/h3-16H,1-2H3,(H,28,29)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSMMDTZHTZJE-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)